molecular formula C10H12N4O2 B15148412 2-(6-Hydrazinopyridazine-3-yl)phenol monohydrate

2-(6-Hydrazinopyridazine-3-yl)phenol monohydrate

Cat. No.: B15148412
M. Wt: 220.23 g/mol
InChI Key: XTHDNJCASMOHRR-UHFFFAOYSA-N
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Description

2-(6-Hydrazinopyridazine-3-yl)phenol monohydrate is a chemical compound with the molecular formula C10H12N4O2 It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydrazinopyridazine-3-yl)phenol monohydrate typically involves the reaction of 6-chloropyridazine with hydrazine hydrate, followed by the introduction of a phenol group. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The final product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydrazinopyridazine-3-yl)phenol monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenol group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of pyridazine oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

2-(6-Hydrazinopyridazine-3-yl)phenol monohydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its hydrazine group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-Hydrazinopyridazine-3-yl)phenol monohydrate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound, which lacks the hydrazine and phenol groups.

    Pyridazinone: A derivative with a carbonyl group at the 3-position instead of the hydrazine group.

    Phenylhydrazine: A simpler hydrazine derivative without the pyridazine ring.

Uniqueness

2-(6-Hydrazinopyridazine-3-yl)phenol monohydrate is unique due to the presence of both the hydrazine and phenol groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

2-(6-hydrazinylpyridazin-3-yl)phenol;hydrate

InChI

InChI=1S/C10H10N4O.H2O/c11-12-10-6-5-8(13-14-10)7-3-1-2-4-9(7)15;/h1-6,15H,11H2,(H,12,14);1H2

InChI Key

XTHDNJCASMOHRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)NN)O.O

Origin of Product

United States

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